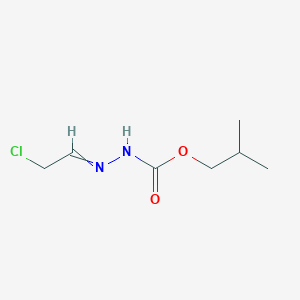
2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives Hydrazine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate typically involves the reaction of 2-chloroethylidene hydrazine with isobutyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and distillation, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: Substituted hydrazine derivatives.
Oxidation: Oxidized hydrazine derivatives.
Reduction: Reduced hydrazine derivatives.
Scientific Research Applications
2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic groups, such as thiols and amines, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isobutylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the chloroethylidene group.
2-Chloroethylhydrazine: Contains the chloroethylidene group but lacks the isobutyl group, resulting in different reactivity and applications.
Uniqueness
2-Methylpropyl 2-(2-chloroethylidene)hydrazine-1-carboxylate is unique due to the presence of both the isobutyl and chloroethylidene groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to simpler hydrazine derivatives.
Properties
CAS No. |
62105-90-2 |
|---|---|
Molecular Formula |
C7H13ClN2O2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-methylpropyl N-(2-chloroethylideneamino)carbamate |
InChI |
InChI=1S/C7H13ClN2O2/c1-6(2)5-12-7(11)10-9-4-3-8/h4,6H,3,5H2,1-2H3,(H,10,11) |
InChI Key |
CTPCRWWLCFGIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NN=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















